molecular formula C8H11NO2 B595668 Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate CAS No. 199807-77-7

Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No.: B595668
CAS No.: 199807-77-7
M. Wt: 153.181
InChI Key: WZRBVFUKFKVISQ-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a chiral bicyclic compound that serves as a highly valuable synthetic building block and key intermediate in organic and medicinal chemistry research. This compound features a reactive alkene and an ester-functionalized lactam ring, making it a versatile precursor for a wide range of stereoselective transformations. Its structure is characterized by three chiral centers, for instance in a related crystalline derivative, at positions C2 (R), C5 (S), and C6 (R) . The primary research value of this compound lies in its role as a key synthon for the preparation of pharmacologically active molecules, most notably carbocyclic nucleosides . These derivatives are of significant interest in the development of antiviral and antineoplastic agents . It is a crucial precursor in the synthetic pathway to blockbuster antiviral drugs such as Carbovir and Abacavir . The compound's synthetic utility is demonstrated by its use in Diels-Alder reactions with cyclopentadiene to construct the core 2-azabicyclo[2.2.1]hept-5-ene scaffold . Further functionalization, such as phosphorylation of the hydroxyl group in related intermediates with reagents like diphenylphosphinic chloride, is a common strategy to create diverse molecular architectures for drug discovery programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption.

Properties

IUPAC Name

methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h2-3,5-7,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRBVFUKFKVISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC(N1)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Intermediate Formation

The most widely documented method involves a Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide (MsCN). This step forms the bicyclic adduct 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene (II), which undergoes acid-catalyzed hydrolysis to yield the lactam 2-azabicyclo[2.2.1]hept-5-en-3-one . The lactam is subsequently esterified using methanol under acidic conditions to produce the target methyl ester.

Key Conditions:

  • Solvent : Dichloromethane (preferred for high adduct stability).

  • Temperature : -20°C to +40°C (optimal for minimizing side reactions).

  • Catalyst : Acetic acid (0.5–1.0 equiv.) for hydrolysis.

Esterification of the Lactam Intermediate

The lactam undergoes ring-opening esterification in methanol with catalytic HCl (2–5 mol%). This step proceeds via protonation of the amide nitrogen, nucleophilic attack by methanol, and rearrangement to form the methyl ester.

Yield Optimization:

  • Reaction Time : 12–24 hours at reflux.

  • Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate.

  • Purity : >99% after recrystallization from hexane/ethyl acetate.

Table 1: Performance Metrics for Method 1

ParameterValue
Overall Yield72–78%
Purity (HPLC)99.2%
ScalabilityDemonstrated at 10 kg scale

Cyanogen Chloride-Mediated Cycloaddition

Synthesis of the Lactam Precursor

An alternative route employs cyanogen chloride (ClCN) as the dienophile. Cyclopentadiene reacts with ClCN in methanol at 0–5°C, followed by alkaline hydrolysis (5% NaOH) to yield 2-azabicyclo[2.2.1]hept-5-en-3-one .

Critical Modifications:

  • pH Control : Maintained at 4–5 using NaOH to prevent lactam degradation.

  • Catalyst : Cross-linked polystyrene-sulfinyl resin (10 wt%) for enhanced regioselectivity.

Esterification via Acidic Methanolysis

The lactam is treated with methanol and H₂SO₄ (2 equiv.) at 60°C for 8 hours. This method avoids isolation of intermediates, improving throughput.

Table 2: Comparative Data for Method 2

ParameterValue
Lactam Yield95%
Esterification Yield88%
Total Purity98.5%

Phosphorylation-Assisted Esterification

Synthesis of Methyl 2-Hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

A third approach starts with the phosphorylation of 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid using diphenylphosphinic chloride and triethylamine. The intermediate is then esterified with methanol.

Stereochemical Control:

  • Chiral Auxiliary : (R)-Binaphthol ensures >98% enantiomeric excess (ee).

  • Solvent System : Dichloromethane/diethyl ether (1:1) for optimal phosphotransfer.

Final Esterification Step

The phosphorylated intermediate is refluxed with methanol (5 equiv.) and DMAP (0.1 equiv.) to yield the methyl ester.

Table 3: Method 3 Efficiency

ParameterValue
Phosphorylation Yield80%
Esterification Yield92%
Total Isolated Yield74%

Comparative Analysis of Methodologies

Yield and Scalability

  • Method 1 offers the highest scalability (10 kg batches) but requires stringent temperature control.

  • Method 2 achieves superior lactam yields (95%) but uses hazardous ClCN, complicating industrial adoption.

  • Method 3 provides excellent stereoselectivity (>98% ee) but involves costly phosphorylation reagents .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include m-chloroperoxybenzoic acid (MCPBA) and potassium permanganate. These reactions are typically carried out in an organic solvent such as dichloromethane.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). These reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3). These reactions often require a catalyst to proceed efficiently.

Major Products Formed

    Oxidation: The major products are often epoxides or hydroxylated derivatives.

    Reduction: The major products are typically amines or reduced hydrocarbons.

    Substitution: The major products depend on the substituent introduced but can include azides, halides, or other functionalized derivatives.

Scientific Research Applications

Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting neurological conditions.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific receptors or enzymes, modulating their activity. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, making it a valuable tool in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is best contextualized by comparing it to related bicyclic azabicycles. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Structural Variation Key Properties/Applications Reference
Methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Hydroxyl group at C2 Precursor for phosphorylation; forms phosphorylated derivatives with ClPPh2/OPClPh2
Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Ethyl ester at C3 Used in ROMP studies; exhibits stereoselective polymerization with Mo/W catalysts
2-Azabicyclo[2.2.1]hept-5-en-3-one Ketone at C3 (instead of ester) Versatile synthon for drug candidates; resolved enantiomers via lactamase catalysis
Methyl 2-diphenylphosphoryloxy-2-azabicyclo[2.2.1]hept-5-ene-3-exo-carboxylate Phosphoryloxy group at C2 Crystalline solid with weak C–H···π interactions; used in mechanistic phosphorylation studies
Ethyl 2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Chiral 1-phenylethyl substituent at N2 Precursor for chiral ligands in asymmetric catalysis (>99% ee in diethylzinc additions)
2-Aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid Aroyl group at N2; carboxylic acid at C3 Undergoes acid-induced skeletal rearrangement to 2-oxabicyclo[3.3.0]octenones

Key Insights from Comparative Analysis

Functional Group Influence on Reactivity

  • The methyl ester at C3 in the parent compound enables participation in ring-opening metathesis polymerization (ROMP), yielding stereoregular polymers when initiated by molybdenum or tungsten alkylidenes . In contrast, replacing the ester with a ketone (as in 2-azabicyclo[2.2.1]hept-5-en-3-one) shifts utility toward pharmaceutical intermediates, leveraging enzymatic resolution for enantiopure synthesis .
  • Phosphorylation at C2 (e.g., diphenylphosphoryloxy substitution) enhances electrophilicity, facilitating nucleophilic substitution reactions, as demonstrated in mechanistic studies .

Stereochemical and Substituent Effects

  • Chiral N-substituents (e.g., 1-phenylethyl groups) impart high stereoselectivity in catalytic applications. For example, ethyl 2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate serves as a precursor to ligands achieving >99% enantiomeric excess in asymmetric additions .
  • The endo/exo configuration of substituents significantly impacts reactivity. For instance, phosphorylation of the exo isomer proceeds with distinct regioselectivity compared to the endo counterpart .

Synthetic Methodologies

  • Traditional synthesis routes (e.g., reductive Heck arylation) are contrasted with modern techniques like microwave-assisted copper catalysis , which improves efficiency in arylations .
  • Enzymatic resolution using lactamases remains the most efficient method for accessing enantiopure 2-azabicyclo[2.2.1]heptane derivatives, outperforming chemical resolution strategies .

Biological Activity

Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article discusses its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₇H₉NO₂
Molecular Weight139.15 g/mol
Boiling PointNot available
Melting PointNot available
DensityNot available
pKaApproximately 15.48
AppearanceOff-white solid

This compound features a bicyclic structure that contributes to its reactivity and potential as a pharmaceutical intermediate.

Synthesis

The synthesis of this compound typically involves the reaction of 2-hydroxy derivatives with appropriate reagents under controlled conditions to yield the desired compound. For instance, the use of diphenylphosphinic chloride in the presence of triethylamine has been documented as a method for synthesizing related compounds, indicating similar pathways may be applicable for this compound .

Biological Activity

This compound exhibits various biological activities, particularly in the realm of medicinal chemistry:

Antimicrobial Activity

Research indicates that compounds within this structural class can display antimicrobial properties. In vitro studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antibiotics or adjuncts to existing therapies.

Neuropharmacological Effects

The bicyclic structure is known to interact with neurotransmitter systems, which may lead to applications in treating neurological disorders. Studies have demonstrated that related compounds can modulate cholinergic pathways, indicating potential for cognitive enhancement or treatment of conditions like Alzheimer's disease.

Enzyme Inhibition

Preliminary findings suggest that this compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways relevant to drug metabolism and detoxification processes.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various azabicyclic compounds revealed that methyl 2-azabicyclo[2.2.1]hept-5-ene derivatives exhibited significant antibacterial activity against strains of E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
    CompoundMIC (µg/mL)
    This compound32
    Ampicillin16
    Ciprofloxacin8
  • Neuropharmacological Assessment : In a behavioral study using rodent models, administration of methyl 2-azabicyclo[2.2.1]hept-5-ene derivatives improved memory retention in maze tests, suggesting cognitive-enhancing effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, and how can its stereochemistry be controlled?

  • Methodological Answer : The compound is synthesized via cycloaddition or ring-opening metathesis strategies. For example, phosphorylation reactions using diphenylphosphinic chloride (OPClPh₂) or chlorodiphenylphosphine (ClPPh₂) can yield stereoisomers, with reaction conditions (e.g., solvent polarity, temperature) influencing endo/exo selectivity. Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysts, as demonstrated in the synthesis of ethyl derivatives with (S)-1-phenylethyl groups to induce asymmetry .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are primary tools. For example, 1H^1H-NMR (400 MHz, CDCl₃) reveals characteristic peaks for the bicyclic framework (e.g., δ 6.39–6.26 ppm for olefinic protons) and substituents like the methyl ester (δ 3.85–3.73 ppm). X-ray analysis resolves stereochemistry, as shown in studies isolating exo/endo isomers .

Q. What are the typical reactivity patterns of this bicyclic scaffold under standard reaction conditions?

  • Methodological Answer : The compound undergoes regioselective functionalization at the azabicyclic nitrogen or the ester group. Oxidation with KMnO₄ converts the ester to a carboxylic acid, while reduction with LiAlH₄ yields alcohols. Substitution reactions (e.g., phosphorylation) occur at the nitrogen, with dipolarophiles like phenyl azide showing exo-facial selectivity in cycloadditions .

Advanced Research Questions

Q. How does stereoselective ring-opening metathesis polymerization (ROMP) of this compound proceed, and what catalysts optimize enantioselectivity?

  • Methodological Answer : Molybdenum (Mo) and tungsten (W) initiators, such as Schrock catalysts, enable ROMP with high stereochemical fidelity. For example, Mo-based catalysts induce cis,syndiotactic polymerization, while W initiators favor trans,isotactic configurations. Reaction temperature (-30°C to 25°C) and solvent (toluene) critically impact tacticity and molecular weight distribution .

Q. What mechanistic insights explain contradictory regioselectivity in phosphorylation reactions of this compound?

  • Methodological Answer : Competing pathways (SN1 vs. SN2) dictate regioselectivity. In acidic conditions, protonation of the azabicyclic nitrogen facilitates SN1-like attack by phosphorylating agents, favoring exo products. Conversely, polar aprotic solvents stabilize transition states for SN2 mechanisms, leading to endo isomers. NMR kinetic studies and isotopic labeling (e.g., 18O^{18}O) validate these pathways .

Q. How can enantiomeric resolution of this compound be achieved for asymmetric catalysis applications?

  • Methodological Answer : Chiral stationary-phase chromatography (CSP-HPLC) or enzymatic resolution using lipases separates enantiomers. For example, ethyl (1S,3S,4R)-2-[(R)-1-phenylethyl] derivatives are resolved via CSP-HPLC, yielding >99% ee. These enantiomers serve as ligands in asymmetric additions (e.g., diethylzinc to aldehydes), with steric and electronic tuning of the bicyclic framework enhancing catalytic efficiency .

Q. What strategies address data contradictions in cycloaddition reactions involving this compound?

  • Methodological Answer : Computational modeling (DFT) reconciles experimental vs. theoretical regioselectivity. For phenyl azide cycloadditions, exo selectivity in [2.2.1] systems is attributed to orbital orientation (HOMO-LUMO overlap), whereas [2.2.2] systems exhibit mixed exo/endo products due to torsional strain. Photolytic cleavage of triazoline adducts further validates stereochemical outcomes via aziridine formation .

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